
1,4-Bis(2,2,2-trifluoroethoxy)benzene
Overview
Description
1,4-Bis(2,2,2-trifluoroethoxy)benzene (CAS 66300-61-6, molecular formula C10H8F6O2, MW 274.16) is a fluorinated aromatic ether characterized by two trifluoroethoxy (–OCH2CF3) groups symmetrically substituted at the para positions of a benzene ring . It is synthesized via palladium-catalyzed C–O cross-coupling between 1,4-dibromobenzene and 2,2,2-trifluoroethanol, yielding 76% under optimized conditions . The compound is a critical intermediate in synthesizing Flecainide, a Class IC antiarrhythmic drug . Safety data indicate hazards including skin irritation (H315) and respiratory sensitization (H335), necessitating precautions during handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(2,2,2-trifluoroethoxy)benzene can be synthesized through the reaction of paradibromobenzene or para-dihydroxybenzene with a compound of formula CF3CH2O-A, where A is -SO2CF3 or an alkali metal . The reaction typically involves the use of a Lewis acid catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Lewis Acid Catalysts: Used in the synthesis and various reactions involving this compound.
Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions to modify the compound’s structure.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : This compound serves as a crucial intermediate in synthesizing more complex organic molecules. For instance, it is utilized in the preparation of 2,5-bis(2,2,2-trifluoroethoxy)acetophenone, which is further transformed into pharmaceuticals like flecainide .
Biology
- Biological Activity Studies : Research has indicated that 1,4-Bis(2,2,2-trifluoroethoxy)benzene may interact with biological molecules and pathways. Studies have investigated its potential as an inhibitor of epidermal growth factor receptor (EGFR), a target in cancer therapy .
Medicine
- Therapeutic Potential : The compound has been explored for its therapeutic properties. It acts as a precursor in synthesizing pharmaceutical compounds such as antiarrhythmic agents. The synthesis route for drugs like flecainide highlights its importance in medicinal chemistry .
Industry
- Specialty Chemicals Production : In industrial applications, this compound is used to produce specialty chemicals with unique properties. Its characteristics make it suitable for ligand design in copper-catalyzed coupling reactions .
Case Study 1: Antiglioma Activity
A study utilized human glioblastoma cell lines (LN229) to assess the anticancer efficacy of derivatives synthesized from this compound. The results indicated significant cytotoxic effects against glioma cells when tested using MTT assays .
Case Study 2: Synthesis of Pharmaceutical Intermediates
The compound was employed as an intermediate in synthesizing 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide (flecainide), an antiarrhythmic medication. The process involved multiple steps including Friedel-Crafts acylation and oxidation reactions to yield the final product efficiently .
Summary Table of Applications
Field | Application | Details |
---|---|---|
Chemistry | Building Block for Organic Synthesis | Key intermediate in synthesizing complex organic molecules |
Biology | Biological Activity Studies | Investigated for EGFR inhibition and potential anticancer properties |
Medicine | Therapeutic Potential | Precursor for synthesizing antiarrhythmic drugs like flecainide |
Industry | Production of Specialty Chemicals | Used in ligand design for copper-catalyzed reactions |
Mechanism of Action
The mechanism of action of 1,4-Bis(2,2,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets and pathways. The trifluoroethoxy groups play a crucial role in modulating the compound’s reactivity and interactions with other molecules . The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene
- Structural Differences : Substituted with dichloropyridyl (–O–C5H2Cl2N) groups instead of trifluoroethoxy.
- Functional Impact : The dichloropyridyl groups enhance electron-withdrawing effects and steric bulk, increasing interaction with cytochrome P450 enzymes. This compound is a potent modulator of hepatic cytochrome P450 gene expression in mice .
- Applications : Primarily used in biochemical studies of enzyme regulation, contrasting with the pharmaceutical focus of the trifluoroethoxy analog .
2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene
- Structural Differences : Combines tetrafluorinated benzene with trimethylsilyl (–SiMe3) groups.
- Functional Impact : The silyl groups introduce significant steric hindrance, reducing reactivity in electrophilic substitutions. Fluorination enhances thermal stability and hydrophobicity.
- Applications : Used in materials science for silicon-based polymers, differing from the trifluoroethoxy compound’s role in drug synthesis .
1,4-Bis(2-fluoroethoxy)benzene (CAS 123644-40-6)
- Structural Differences: Substituted with monofluoroethoxy (–OCH2F) groups.
- Functional Impact : Reduced electronegativity and lipophilicity compared to trifluoroethoxy groups. The single fluorine per substituent diminishes electron-withdrawing effects, altering solubility and metabolic stability.
- Applications: Potential intermediate in agrochemicals, but less prevalent in pharmaceuticals than its trifluoroethoxy counterpart .
1,4-Bis(trifluoromethyl)benzene Derivatives
- Example : 1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene (CAS 1806979-12-3).
- Structural Differences : Trifluoromethyl (–CF3) and chloro (–Cl) substituents replace trifluoroethoxy groups.
- Functional Impact : The –CF3 groups provide stronger electron-withdrawing effects and higher chemical inertness. Chlorination introduces additional reactivity for further functionalization.
- Applications : Utilized in advanced materials and specialty chemicals, contrasting with the trifluoroethoxy compound’s pharmaceutical applications .
Key Observations :
- The trifluoroethoxy derivative achieves higher yields (up to 99%) under CuBr2-catalyzed conditions compared to silyl or tert-butoxy analogs .
- Palladium-based methods offer scalability but require precise stoichiometry to avoid impurities like 1-bromo-4-(2,2,2-trifluoroethoxy)benzene .
Physicochemical Properties
NMR Spectral Data
Key Observations :
- The trifluoroethoxy compound’s <sup>19</sup>F signal at -74.0 ppm is distinctive due to the –CF3 groups, whereas monofluoroethoxy analogs show upfield shifts .
Thermal and Solubility Profiles
Biological Activity
1,4-Bis(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula . This compound features two trifluoroethoxy groups attached to a benzene ring at the para positions. Due to its unique chemical structure, it has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The trifluoroethoxy groups enhance the compound's reactivity and influence its interactions with biomolecules. Research indicates that this compound may modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound derivatives. For instance, derivatives synthesized from this compound have demonstrated cytotoxic effects against various cancer cell lines. A notable study utilized the SRB assay to evaluate the cytotoxicity of these derivatives on HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. The results showed that several derivatives had IC50 values significantly lower than that of standard chemotherapeutic agents like doxorubicin .
Table 1: Cytotoxicity Data of this compound Derivatives
Compound Name | Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50 µM) |
---|---|---|---|
1,4-Bis(2,2,2-trifluoroethoxy)acetophenone | HepG2 | 2.38 | 7.46 |
1,4-Bis(2,2,2-trifluoroethoxy)acetophenone | HCT116 | 1.54 | 8.29 |
1,4-Bis(2,2,2-trifluoroethoxy)acetophenone | MCF-7 | 4.52 | 4.56 |
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of para-dibromobenzene or para-dihydroxybenzene with a trifluoroethanol derivative in the presence of a catalyst . This compound serves as a precursor for various biologically active derivatives.
For example:
- Flecainide , an antiarrhythmic medication, is synthesized from this compound through several steps involving acetylation and further transformations .
Case Studies
A series of studies have focused on the anticancer mechanisms of compounds derived from this compound:
- Study on EGFR Inhibition : One study assessed the inhibition of epidermal growth factor receptor (EGFR), a common target in cancer therapy. The results indicated that certain derivatives could effectively inhibit EGFR activity and induce apoptosis in cancer cells .
- Apoptosis Pathway Analysis : Another investigation utilized annexin V-FITC assays to evaluate apoptosis induction in treated cells. The findings suggested that these compounds could activate mitochondrial pathways involving proteins such as Bax and Bcl-2 .
- Cell Cycle Analysis : Research also included cell cycle analysis demonstrating that treatment with these compounds resulted in significant alterations in cell cycle progression in cancer cell lines .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,4-bis(2,2,2-trifluoroethoxy)benzene, and how can purity be optimized?
- Methodology : The compound is synthesized via nitration of precursor benzene derivatives. For example, nitric acid in trifluoroacetic acid selectively nitrates this compound at specific positions under controlled conditions (25±2°C, 24-hour stirring) . Post-synthesis, purification via silica gel column chromatography (eluting with chloroform/hexane mixtures) and recrystallization (cyclohexane/benzene) ensures high purity (>95%) . Key parameters include stoichiometric control of nitric acid and solvent choice to minimize by-products.
Q. How can the compound be characterized to confirm its structural integrity?
- Methodology :
- Melting Point Analysis : A sharp melting point of 75–77°C confirms crystallinity and purity .
- Spectroscopy : NMR detects trifluoroethoxy groups (δ ~ -70 to -75 ppm), while NMR identifies aromatic protons (δ ~6.8–7.2 ppm). High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 274.1597 (CHFO) .
- Elemental Analysis : Match calculated vs. observed %C, %H, and %N (e.g., C: 37.6%, H: 2.2%, N: 4.4% for nitro derivatives) .
Advanced Research Questions
Q. What is the electronic influence of trifluoroethoxy substituents on electrophilic aromatic substitution (EAS) in this compound?
- Methodology : The strong electron-withdrawing nature of trifluoroethoxy (-OCHCF) groups directs EAS to meta/para positions. For example, nitration of this compound yields 3,4-bis(2,2,2-trifluoroethoxy)nitrobenzene due to deactivation of the ring and steric hindrance . Computational studies (DFT) can model charge distribution, while kinetic experiments (e.g., monitoring reaction rates with varying nitrating agents) quantify substituent effects.
Q. How can this compound serve as a precursor for bioactive molecules or ligands in coordination chemistry?
- Methodology :
- Pharmaceutical Intermediates : Nitro derivatives (e.g., 3,4-bis(trifluoroethoxy)nitrobenzene) are reduced to amines for use in urea-based therapeutics with antiarrhythmic properties .
- Ligand Design : The electron-deficient aromatic ring and trifluoroethoxy groups enhance metal-ligand stability. Complexation with transition metals (e.g., Pd, Cu) can be studied via UV-Vis (charge-transfer bands) and cyclic voltammetry (redox behavior) .
Q. What analytical challenges arise when interpreting spectral data for fluorinated derivatives?
- Methodology :
- NMR Complexity : coupling with adjacent protons (e.g., -OCHCF) causes splitting patterns. Use deuterated solvents and decoupling techniques to simplify spectra.
- Mass Spectrometry : Fragmentation patterns must account for loss of CF groups (m/z -69) or cleavage of ether linkages .
Q. Experimental Design & Data Contradictions
Q. How to resolve discrepancies in reported melting points or reaction yields?
- Troubleshooting :
- Purity : Recrystallize with alternative solvents (e.g., ethyl acetate/hexane) to remove impurities affecting melting ranges .
- Reaction Conditions : Optimize nitric acid stoichiometry (e.g., 1.05 eq. vs. 1.0 eq.) and monitor temperature to improve yield consistency .
Q. What safety protocols are critical for handling this compound?
- Guidelines :
- Storage : Keep in airtight containers at -20°C to prevent hydrolysis of trifluoroethoxy groups.
- Hazard Mitigation : Use fume hoods for nitration steps (NO emissions) and PPE (gloves, goggles) to avoid skin contact .
Q. Ecological & Mechanistic Studies
Q. What strategies assess the environmental impact of fluorinated aromatic compounds?
- Methodology :
Properties
IUPAC Name |
1,4-bis(2,2,2-trifluoroethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O2/c11-9(12,13)5-17-7-1-2-8(4-3-7)18-6-10(14,15)16/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUBFESHPMGIDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(F)(F)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216517 | |
Record name | 1,4-Bis(2,2,2-trifluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90216517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66300-61-6 | |
Record name | 1,4-Bis(2,2,2-trifluoroethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66300-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Bis(2,2,2-trifluoroethoxy)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066300616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Bis(2,2,2-trifluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90216517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-bis(2,2,2-trifluoroethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.258 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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